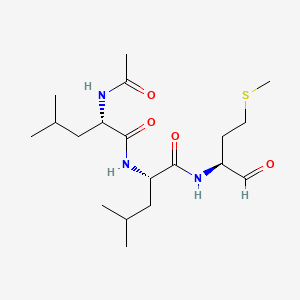
Inhibidor de calpaína II
Descripción general
Descripción
El Inhibidor de Calpaína II es un inhibidor permeable a las células de la calpaína I, la calpaína II, la catepsina L y la catepsina B. Se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la actividad de la calpaína, que participa en diversos procesos celulares como la apoptosis, la motilidad celular y la transducción de señales . El this compound ha mostrado aplicaciones terapéuticas potenciales en enfermedades neurodegenerativas, cáncer e infecciones virales .
Aplicaciones Científicas De Investigación
El Inhibidor de Calpaína II tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar el papel de la calpaína en diversas reacciones y vías químicas.
Biología: Se emplea en biología celular para investigar los efectos de la inhibición de la calpaína en procesos celulares como la apoptosis, la motilidad celular y la transducción de señales.
Medicina: Se explora como un agente terapéutico potencial para enfermedades neurodegenerativas, cáncer e infecciones virales.
Mecanismo De Acción
El Inhibidor de Calpaína II ejerce sus efectos uniéndose al sitio activo de las enzimas de la calpaína, inhibiendo así su actividad proteolítica. Esta inhibición previene la escisión de diversos sustratos involucrados en procesos celulares como la apoptosis y la transducción de señales. El compuesto también inhibe la catepsina L y la catepsina B, que participan en la degradación y la rotación de proteínas .
Objetivos moleculares y vías:
Enzimas de la calpaína: Inhibición de la calpaína I y la calpaína II.
Catepsinas: Inhibición de la catepsina L y la catepsina B.
Vías: Implicación en vías apoptóticas, transducción de señales y degradación de proteínas.
Análisis Bioquímico
Biochemical Properties
Calpain inhibitor II interacts with calpains, specifically calpain-1 and calpain-2, which are ubiquitously expressed in the brain and play a vital role in the physiology of neurodegenerative diseases . Calpain inhibitor II inhibits calpain and feebly inhibits proteasome . It has been found that Calpain inhibitor II provides neuroprotection via inhibition of calpain activity and apoptosis in various regions following spinal cord injury .
Cellular Effects
Calpain inhibitor II has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is an essential neurodegenerative factor causing apoptotic machinery activation . This inhibition of calpain activation has appeared as a possible therapeutic target for managing neurodegenerative diseases .
Molecular Mechanism
The mechanism of Calpain inhibitor II is based on the inhibition of apoptotic cell death. The large subunit of calpain comprises four domains, i.e., Domain I to IV. On Ca2±binding, domain-I becomes responsible for autolysis, and domain II undergoes the “cysteine protease activity” and then interacts with the substrates .
Temporal Effects in Laboratory Settings
The effects of Calpain inhibitor II change over time in laboratory settings. For instance, it has been found that E-64-d, a derivative of Calpain inhibitor II, provides neuroprotection via inhibition of calpain activity and apoptosis in the lesion, rostral, and caudal regions following spinal cord injury .
Metabolic Pathways
Calpain inhibitor II is involved in various metabolic pathways. Proteolytic enzymes, including calpains, are regulated by Ca2+ and Calpastatin (CAST), activating and inhibiting calpain . Calpastatin acts as an endogenous calpain inhibitor, ultimately reversibly binds to the active site, and inhibits Ca2+ sensitive calpains .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El Inhibidor de Calpaína II se sintetiza típicamente a través de una serie de reacciones químicas que involucran la protección y desprotección de grupos funcionales, así como la formación de enlaces peptídicos. La síntesis comienza con la protección del grupo amino de un aminoácido, seguido del acoplamiento del aminoácido protegido con otro derivado de aminoácido. El paso final implica la desprotección del grupo amino para obtener el inhibidor deseado .
Métodos de producción industrial: La producción industrial del this compound implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso incluye la adición secuencial de aminoácidos a una cadena peptídica creciente, seguida de la purificación mediante cromatografía líquida de alta eficacia (HPLC) para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: El Inhibidor de Calpaína II se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del inhibidor.
Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del this compound con grupos funcionales modificados, que pueden utilizarse para estudios y aplicaciones adicionales .
Comparación Con Compuestos Similares
El Inhibidor de Calpaína II se compara con otros compuestos similares como el Inhibidor de Calpaína I, el E-64-d y el PD150606. Estos compuestos también inhiben la actividad de la calpaína, pero difieren en su especificidad, potencia y permeabilidad celular .
Compuestos similares:
Inhibidor de Calpaína I: Otro aldehído tripéptido N-protegido con efectos inhibitorios similares pero diferente especificidad.
E-64-d: Un potente inhibidor de la calpaína y otras proteasas de cisteína, conocido por sus efectos neuroprotectores.
PD150606: Un inhibidor de la calpaína que disminuye la muerte celular inducida por factores estresantes del retículo endoplásmico y toxinas químicas reactivas
Singularidad del this compound: El this compound es único debido a sus amplios efectos inhibitorios sobre la calpaína I, la calpaína II, la catepsina L y la catepsina B, lo que lo convierte en una herramienta versátil en la investigación científica y las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911499 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110115-07-6 | |
| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylleucyl-leucyl-methioninal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUAM-312 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)

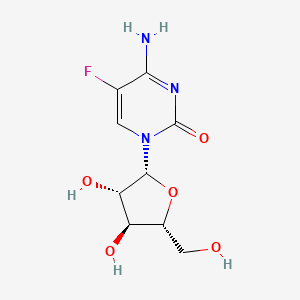

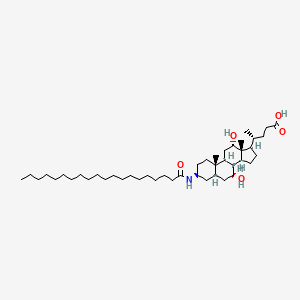



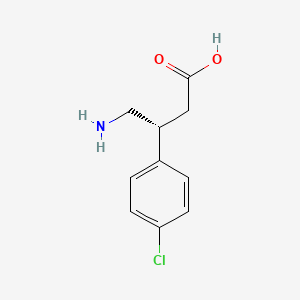

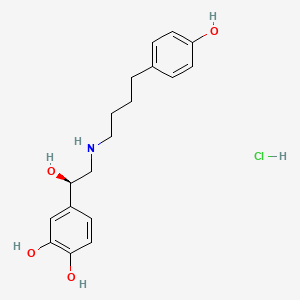

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)
